molecular formula C12H11NO5 B1278503 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 133748-06-8

1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1278503
CAS No.: 133748-06-8
M. Wt: 249.22 g/mol
InChI Key: GJSWABALJXFXDE-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring a benzodioxole ring fused to a pyrrolidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with a suitable pyrrolidine derivative under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzodioxole and pyrrolidine rings can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with the function of proteins involved in cell cycle regulation, thereby exerting anticancer effects .

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid
  • 1-(1,3-Benzodioxol-5-yl)-4-oxopyrrolidine-3-carboxylic acid
  • 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-2-carboxylic acid

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its benzodioxole ring provides a stable framework, while the pyrrolidine ring offers flexibility for functionalization .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-11-3-7(12(15)16)5-13(11)8-1-2-9-10(4-8)18-6-17-9/h1-2,4,7H,3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSWABALJXFXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437577
Record name 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133748-06-8
Record name 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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